molecular formula C19H12N4O3S2 B2595077 2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide CAS No. 361170-92-5

2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide

Cat. No. B2595077
CAS RN: 361170-92-5
M. Wt: 408.45
InChI Key: ZCWDTLYVUWMVAW-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H12N4O3S2 and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Inflammatory Evaluation

A study highlighted the microwave-assisted synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives. These compounds exhibited promising anti-inflammatory activity in both in-vitro and in-vivo models, with certain derivatives showing better activity compared to diclofenac and a good gastrointestinal safety profile (Nikalje, 2014). Another study further evaluated these compounds, emphasizing their potential as anti-inflammatory agents through in-vitro, in-vivo, and molecular docking studies (Nikalje et al., 2015).

Antioxidant and Anti-inflammatory Compounds

Research into N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives unveiled compounds with significant antioxidant and anti-inflammatory activities, demonstrating their therapeutic potential (Koppireddi et al., 2013).

Anticonvulsant Evaluation

The anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide highlighted significant efficacy against seizures, providing a basis for developing new anticonvulsant drugs (Nath et al., 2021).

Antibacterial and Antifungal Activities

The synthesis of 1,4-disubstituted 1,2,3-triazoles tethering the benzothiazole nucleus, using ultrasound irradiation, demonstrated promising antimicrobial activities against various bacterial and fungal strains, indicating their potential as therapeutic agents (Rezki, 2016).

Photophysical Properties

A study exploring the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals provided insights into the hydrogen bonding interactions and their effects on the photophysical behavior of these compounds (Balijapalli et al., 2017).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S2/c1-9-20-15-13(27-9)7-6-12-16(15)28-19(21-12)22-14(24)8-23-17(25)10-4-2-3-5-11(10)18(23)26/h2-7H,8H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWDTLYVUWMVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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